molecular formula C8H15NO B6170455 rac-(7R,8aR)-octahydroindolizin-7-ol CAS No. 2418594-04-2

rac-(7R,8aR)-octahydroindolizin-7-ol

Cat. No.: B6170455
CAS No.: 2418594-04-2
M. Wt: 141.2
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Description

rac-(7R,8aR)-octahydroindolizin-7-ol is a bicyclic amine-alcohol featuring an octahydroindolizine core (a fused pyrrolidine and piperidine system) with a hydroxyl group at the 7-position. Key structural and molecular properties derived from the evidence include:

  • Molecular Formula: Reported as C₈H₁₅NO in , but conflictingly listed as C₁₁H₂₁NO₄ in .
  • Structural Features: SMILES notation (C1CC2CC(CCN2C1)O) confirms the hydroxylated octahydroindolizine backbone .

Discrepancy Note: The molecular formula mismatch between and suggests possible errors in catalog entries or differing stereochemical derivatives. Further analytical validation is required to resolve this ambiguity.

Properties

CAS No.

2418594-04-2

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,8aR)-octahydroindolizin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a precursor compound, such as an indolizidine derivative, using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(7R,8aR)-octahydroindolizin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated indolizidine derivatives.

    Substitution: Formation of halogenated indolizidine derivatives.

Scientific Research Applications

rac-(7R,8aR)-octahydroindolizin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of alkaloid-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rac-(7R,8aR)-octahydroindolizin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure allows for a unique fit into binding pockets, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Key Observations:

Core Structure Diversity :

  • The octahydroindolizine scaffold (this compound) is distinct from benzazepine (), indazole (), and pyrrolopyrazine () systems.
  • Iridin () is structurally unrelated, being an isoflavone glycoside, but included for contrast in hydroxylation patterns.

The 7-OH group is a common feature across compounds, suggesting possible relevance in hydrogen-bonding interactions or receptor binding.

Synthetic Accessibility :

  • 1H-Indazol-7-ol () has well-documented synthetic routes , whereas synthetic data for this compound is absent in the provided evidence.

Research Findings and Limitations

  • Structural Predictions : Computational modeling () provides collision cross-section data for this compound, useful for mass spectrometry characterization .
  • Application Gaps: No evidence directly links this compound to pharmacological or industrial applications. In contrast, Iridin is a known phytochemical with antioxidant properties , and 1H-Indazol-7-ol serves as a building block in medicinal chemistry .

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